N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinamide, also known as CI-921, is a synthetic compound investigated for its antitumor properties. [, ] It belongs to the class of acridinecarboxamide analogues, structurally similar to the antileukemic drug amsacrine. [, ] While initially developed as an anticancer agent, CI-921 has also been explored as a tool in biochemical research to study drug disposition and enzyme inhibition. [, ] This report will focus on the scientific research aspects of CI-921, excluding information related to drug use, dosage, or side effects.
CI-921 was synthesized from 2-chloro-benzoic-carboxy-14C acid through a multi-step process, ultimately yielding the isethionic salt form of the compound with a specific activity of 26.9 mCi/mmol. [] The overall radiochemical yield for the carbon-14 labeling sequence was 22%. [] Deuterium and tritium labeling of CI-921 was also achieved via an exchange reaction using platinum black as a catalyst. []
Antitumor Activity: CI-921 demonstrated potent antitumor activity against various experimental tumor models both in vitro and in vivo. [, ] It was investigated in clinical trials for treating solid tumors refractory to conventional therapies. []
Pharmacokinetic Studies: CI-921 was used as a research tool in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in mice and humans. [, ] These studies aimed to determine its tissue delivery and potential advantages over amsacrine. []
Biochemical Research: The radiolabeled forms of CI-921, particularly the carbon-14 labeled version, have potential applications in biochemical research. [] These labeled forms could be used to study the drug's binding interactions with target proteins or enzymes, facilitating the understanding of its mechanism of action at a molecular level.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5